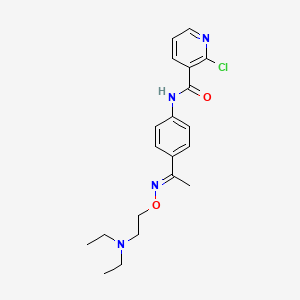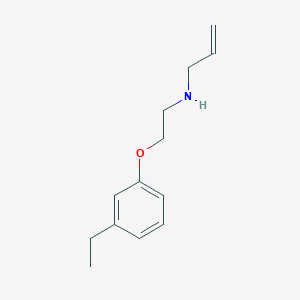
Germall plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germall Plus: is a highly effective, broad-spectrum preservative used in various personal care and cosmetic products. It is a synergistic combination of diazolidinyl urea and iodopropynyl butylcarbamate . This compound is known for its ability to protect formulations from microbial contamination, ensuring product safety and longevity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germall Plus is synthesized through a patented process that combines diazolidinyl urea and iodopropynyl butylcarbamate . The reaction typically involves the use of propylene glycol as a solvent, and the process is carried out under controlled temperature conditions to ensure the stability of the final product .
Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated systems that ensure consistent quality. The production process involves precise control of reaction conditions, including temperature, pH, and mixing speed, to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Germall Plus primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The compound reacts with various microbial cell components, disrupting their normal functions. Common reagents used in these reactions include formaldehyde donors and iodopropynyl butylcarbamate , which enhance its preservative properties .
Major Products Formed: The primary products formed from these reactions are inactive microbial cells , which are unable to proliferate, thus ensuring the preservation of the product .
Wissenschaftliche Forschungsanwendungen
Germall Plus has a wide range of applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry . Some of its notable applications include:
Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological research to maintain the sterility of samples and reagents.
Medicine: Utilized in pharmaceutical formulations to ensure the safety and efficacy of products.
Industry: Widely used in the personal care and cosmetic industry to extend the shelf life of products such as creams, lotions, and shampoos
Wirkmechanismus
Germall Plus exerts its effects by disrupting the cell membranes of microorganisms, thereby preventing their growth and multiplication. This disruption is primarily due to the action of iodopropynyl butylcarbamate , which interferes with the normal functioning of microbial cells. The compound also releases formaldehyde , which further enhances its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Germall Plus is often compared with other preservatives such as Optiphen Plus . While both compounds offer broad-spectrum antimicrobial activity, this compound is unique in its combination of diazolidinyl urea and iodopropynyl butylcarbamate , which provides enhanced preservative properties. Similar compounds include:
Optiphen Plus: A paraben and formaldehyde-free preservative known for its broad-spectrum bactericidal and fungicidal activity.
Phenoxyethanol: A commonly used preservative in cosmetics and personal care products.
Sorbic Acid: An organic acid used as a preservative in food and cosmetic products.
This compound stands out due to its cost-effectiveness, compatibility with various formulations, and its ability to provide reliable preservation even at low concentrations .
Eigenschaften
Molekularformel |
C19H34IN5O11 |
|---|---|
Molekulargewicht |
635.4 g/mol |
IUPAC-Name |
1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol |
InChI |
InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3 |
InChI-Schlüssel |
XUYROFSUVWYCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


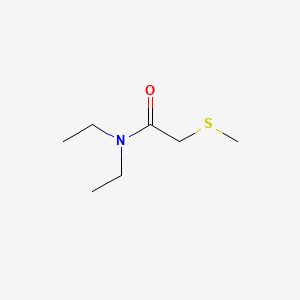
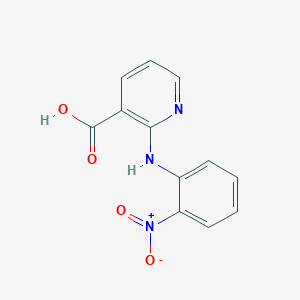
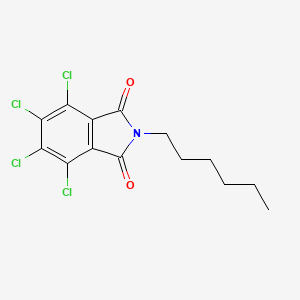
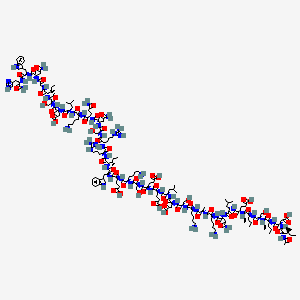
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
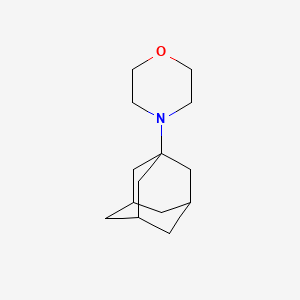

![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
